molecular formula C13H12FNO B7860195 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine

2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B7860195
M. Wt: 217.24 g/mol
InChI Key: HPDGIGZIWADNKW-UHFFFAOYSA-N
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Description

2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is an organic compound that belongs to the class of anilines It features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the hydrogenation of 4-nitro-2-fluoroanisole, which can be achieved using a palladium catalyst under hydrogen gas . Another approach involves the Friedel-Crafts reaction, where aniline derivatives are reacted with fluorinated aromatic compounds in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Aniline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Mechanism of Action

The mechanism of action of 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is unique due to the combination of the fluorine and methoxy groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-6-7-12(13(14)8-11)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDGIGZIWADNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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